molecular formula C24H19N3O2S B2395072 N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide CAS No. 710287-16-4

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

Cat. No.: B2395072
CAS No.: 710287-16-4
M. Wt: 413.5
InChI Key: AYPUCJPVDGJBQX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Thioether Formation: The quinazoline core is then reacted with a thiol derivative to introduce the thioether linkage.

    Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the acetyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to deacetylated or reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Thioether-Containing Compounds: Molecules like thioethers used in various chemical and biological applications.

Uniqueness

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is unique due to its specific structural features, such as the combination of a quinazoline core with a thioether linkage and an acetylated phenyl ring. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUCJPVDGJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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